

An In-depth Technical Guide to the Synthesis of Moroxydine Hydrochloride

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Compound of Interest

Compound Name: Moroxydine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for **Moroxydine hydrochloride** (also known as N-(guanidinoformimidoyl)morpholine hydrochloride). Moroxydine is a biguanide antiviral agent with a history of use against a variety of DNA and RNA viruses. This document details established methodologies, presents quantitative data in a structured format, and includes process diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Moroxydine, structurally a heterocyclic biguanidine, was first developed in the 1950s.^[1] It has demonstrated activity against several viruses, including influenza virus, herpes simplex virus, and varicella-zoster virus.^{[2][3]} The synthesis of its hydrochloride salt is a critical step in its production for research and potential therapeutic applications. This guide consolidates information from various sources to provide a clear and detailed technical overview of its synthesis.

Core Synthesis Pathways

The synthesis of **Moroxydine hydrochloride** primarily revolves around the reaction of a morpholine derivative with dicyandiamide. The main variations in the synthesis lie in the preparation of the morpholine precursor and the reaction conditions employed. Three primary methods have been described in the literature:

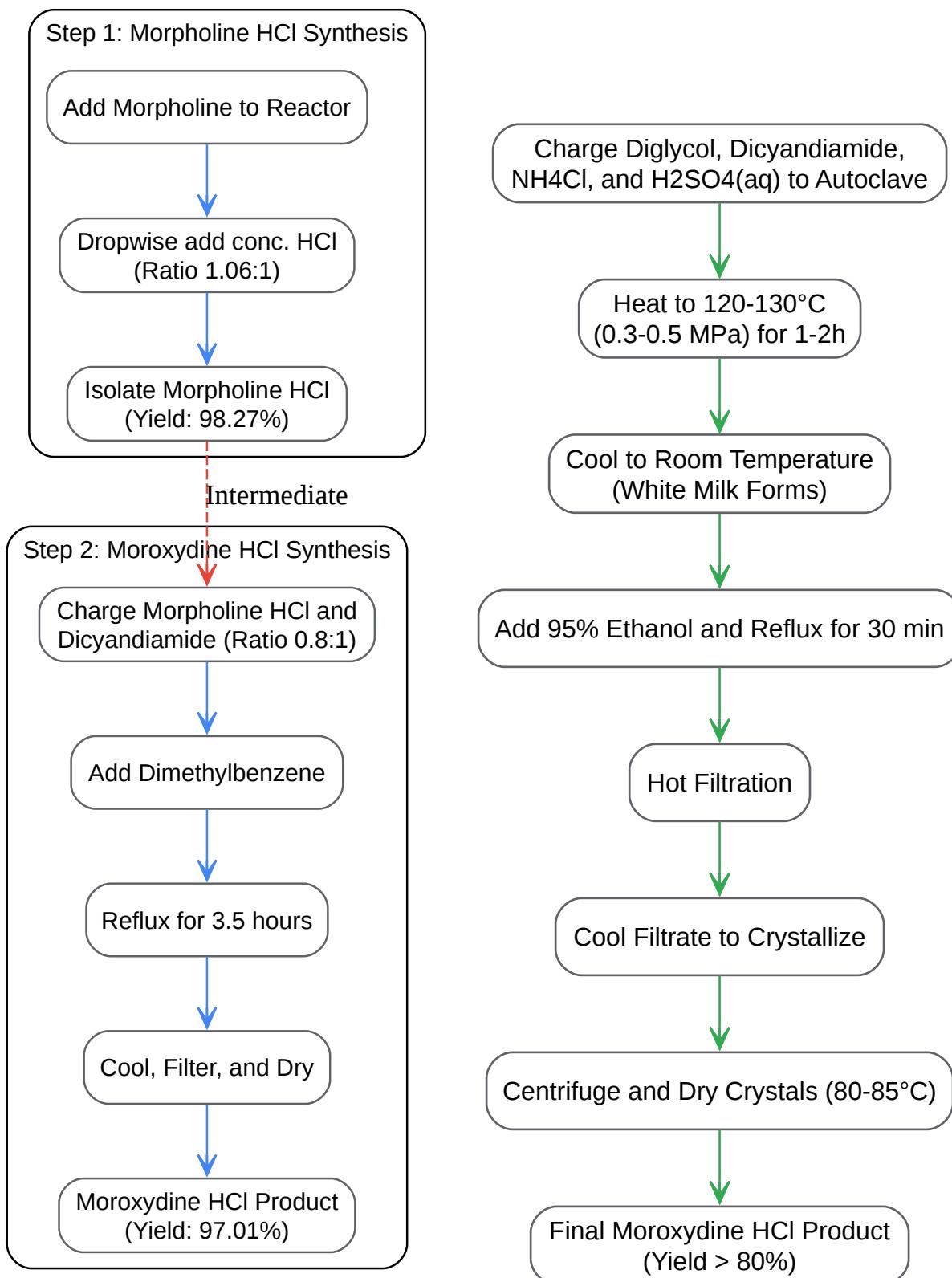
- Conventional Solvent-Based Synthesis: This is a widely cited method involving the reaction of pre-synthesized morpholine hydrochloride with dicyandiamide in an organic solvent.[4][5]
- Molten State (Frit) Reaction: This method involves the direct reaction of morpholine hydrochloride and dicyandiamide in a molten state, eliminating the need for a solvent.[4]
- One-Pot Synthesis with In Situ Precursor Formation: This approach generates morpholine hydrochloride in the reaction mixture, which then directly reacts with dicyandiamide. This can be achieved using different starting materials to generate the morpholine salt.[4]

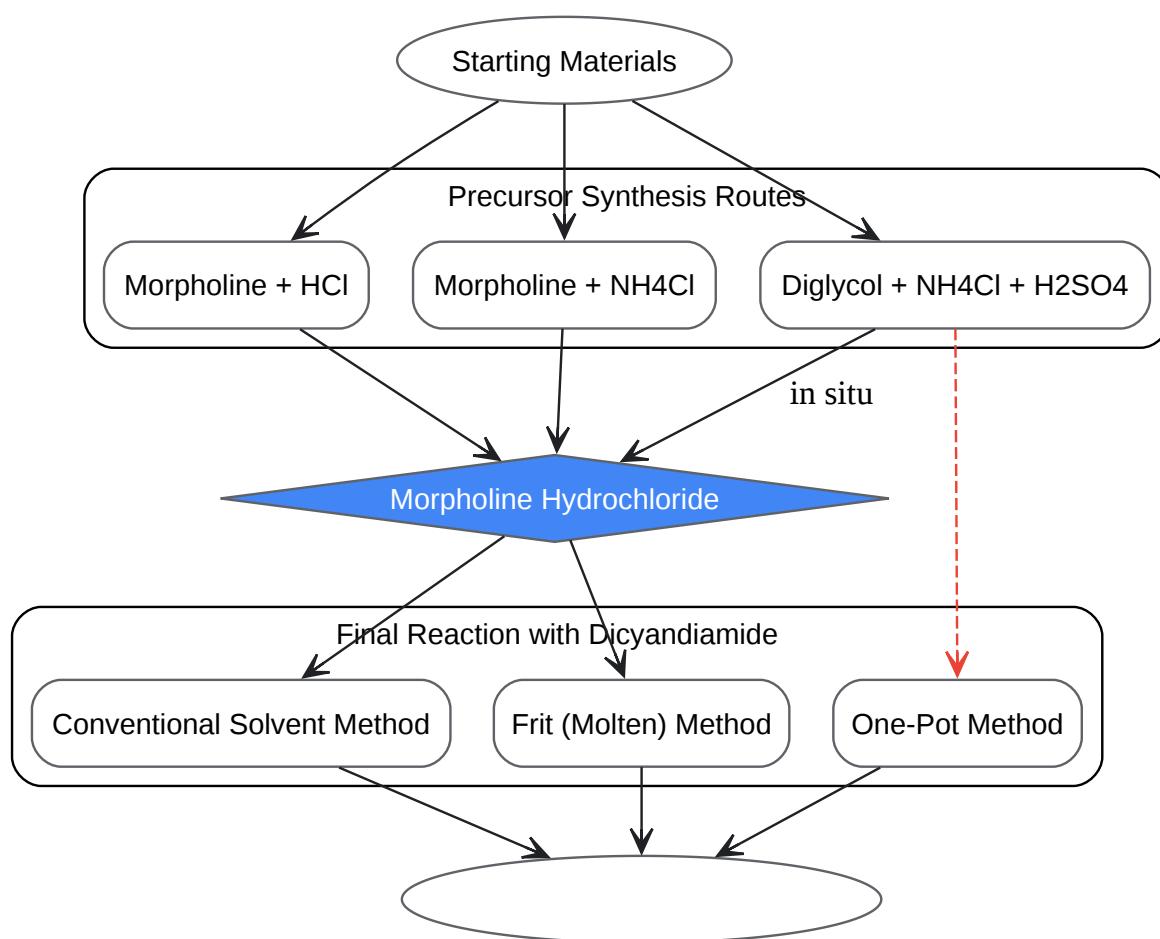
The overall chemical transformation is depicted in the following reaction scheme:

Dicyandiamide

HCl







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